[2-(Iodomethyl)phenyl]methanol
Description
[2-(Iodomethyl)phenyl]methanol (IUPAC name: [2-(iodomethyl)phenyl]methanol) is an aromatic alcohol characterized by a benzene ring substituted with both a hydroxymethyl (-CH₂OH) and an iodomethyl (-CH₂I) group at adjacent positions. Its molecular formula is C₈H₉IO, with a molecular weight of 248.06 g/mol . This compound is of interest in organic synthesis due to the reactivity of its iodine substituent, which facilitates cross-coupling reactions, and its alcohol group, which enables further functionalization. Synonyms include 5-Iodo-2-methylbenzenemethanol and 5-Iodo-2-methylbenzyl alcohol, though nomenclature variations exist depending on the indexing system used .
Properties
CAS No. |
98491-28-2 |
|---|---|
Molecular Formula |
C8H9IO |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
[2-(iodomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9IO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 |
InChI Key |
QYVJALCTWNIKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogen and Hydroxymethyl Substituents
The following compounds share structural similarities with [2-(Iodomethyl)phenyl]methanol, differing primarily in substituent positions, halogen type, or additional functional groups.
Table 1: Key Properties of [2-(Iodomethyl)phenyl]methanol and Analogs
Detailed Comparative Analysis
(a) Substituent Positioning and Reactivity
- [2-(Iodomethyl)phenyl]methanol vs. (5-Iodo-2-methylphenyl)methanol: Both share the molecular formula C₈H₉IO but differ in substituent placement. The target compound has adjacent -CH₂I and -CH₂OH groups (positions 1 and 2), whereas (5-Iodo-2-methylphenyl)methanol features a methyl group at position 2 and iodine at position 5.
- 2-[(2-Iodobenzyl)amino]ethanol: This analog replaces the hydroxymethyl group with an aminoethanol (-NHCH₂CH₂OH) chain.
(b) Functional Group Variations
- [2-[(Dimethylamino)methyl]phenyl]methanol: The dimethylamino (-N(CH₃)₂) group replaces iodine, drastically altering polarity and solubility. The tertiary amine enhances solubility in acidic aqueous solutions, whereas the iodine in the target compound increases hydrophobicity .
- [2-[2-(Hydroxymethyl)phenyl]phenyl]methanol: This biphenyl derivative lacks iodine but features dual hydroxymethyl groups. The extended aromatic system increases molecular weight (214.26 g/mol) and may enhance UV absorption properties, making it suitable for photochemical applications .
(c) Halogen-Specific Behavior
- 5-(Hydroxymethyl)-2-iodophenol: This compound combines iodine with a phenolic -OH group. The phenol moiety increases acidity (pKa ~10) compared to the target compound’s alcohol (pKa ~15–16), influencing its behavior in nucleophilic substitution reactions .
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